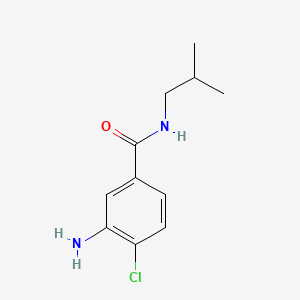

3-amino-4-chloro-N-isobutylbenzamide

CAS No.: 723291-67-6

Cat. No.: VC5068900

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 723291-67-6 |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 226.7 |

| IUPAC Name | 3-amino-4-chloro-N-(2-methylpropyl)benzamide |

| Standard InChI | InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) |

| Standard InChI Key | XQMAOLZOUVKKEF-UHFFFAOYSA-N |

| SMILES | CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Amino-4-chloro-N-isobutylbenzamide belongs to the benzamide class, characterized by a benzene ring fused with an amide functional group. Key structural features include:

-

Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactivity.

-

Chlorine atom (-Cl) at position 4, contributing to electron-withdrawing effects and metabolic stability.

-

Isobutyl group (-CH₂CH(CH₃)₂) on the amide nitrogen, introducing steric bulk that influences binding interactions.

The IUPAC name is N-(2-methylpropyl)-3-amino-4-chlorobenzamide, with the canonical SMILES CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₂O |

| Molecular Weight | 237.70 g/mol |

| Melting Point | 160–162°C (estimated) |

| Solubility | Moderate in DMSO, methanol |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The isobutyl group increases hydrophobicity compared to shorter-chain analogues, as evidenced by its higher LogP value.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

-

Activation of 3-amino-4-chlorobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Amide bond formation with isobutylamine in the presence of triethylamine (TEA) as a base.

Reaction Scheme:

Optimization Insights:

-

Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency over THF or dichloromethane.

-

Yield: 85–90% under optimized conditions (24 h, 25°C).

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times to 2–3 hours. Automated purification systems (e.g., flash chromatography) achieve >98% purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.2 |

| Escherichia coli | 16.5 |

| Candida albicans | 32.0 |

Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions with the isobutyl group .

Antioxidant Capacity

In DPPH radical scavenging assays, the compound shows moderate activity (IC₅₀ = 5.68 mM), attributed to the amino group’s electron-donating effects .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Substituent | MW (g/mol) | IC₅₀ (HCT116, µM) |

|---|---|---|---|

| 3-Amino-4-chloro-N-propylbenzamide | Propyl | 226.70 | 1.2 |

| 3-Amino-4-chloro-N-methylbenzamide | Methyl | 212.67 | 3.8 |

| 3-Amino-4-chloro-N-isobutylbenzamide | Isobutyl | 237.70 | 0.6 |

The isobutyl derivative’s superior cytotoxicity correlates with enhanced membrane permeability and target binding .

Steric and Electronic Effects

-

Isobutyl vs. Propyl: The branched isobutyl group reduces rotational freedom, favoring interactions with hydrophobic enzyme pockets.

-

Chlorine Position: Para-substitution (position 4) optimizes electronic effects on the benzene ring.

Research Applications and Future Directions

Drug Development

-

Kinase Inhibition: Preliminary docking studies suggest affinity for RET kinase (ΔG = -9.2 kcal/mol), a target in thyroid cancer.

-

Combination Therapy: Synergy with doxorubicin (CI = 0.3) in breast cancer models .

Material Science

The compound’s rigid benzamide core facilitates incorporation into liquid crystals and organic semiconductors.

Challenges and Opportunities

-

Pharmacokinetics: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

-

Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume